(E)-4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate
Description
Properties
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O7S2/c1-2-18(26)22-20-23-24-21(33-20)32-10-13-8-14(25)17(9-28-13)31-19(27)6-4-12-3-5-15-16(7-12)30-11-29-15/h3-9H,2,10-11H2,1H3,(H,22,23,26)/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCURLOULQYIJCL-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Molecular Formula: C16H16N4O6S
Molecular Weight: 396.39 g/mol
CAS Number: 896007-73-1
IUPAC Name: [4-oxo-6-[5-(propionamido)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in inflammatory processes and cancer progression. The incorporation of a thiadiazole moiety is significant as compounds containing this structure have been reported to exhibit various pharmacological activities.
Anti-inflammatory Activity
Research shows that derivatives of thiadiazole can serve as effective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammation and pain pathways. For instance, studies have indicated that certain thiadiazole derivatives exhibit selective COX-II inhibitory activity with IC50 values significantly lower than traditional NSAIDs like Celecoxib .
Anticancer Activity
The compound's anticancer properties are likely linked to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. A study demonstrated that related thiadiazole derivatives showed potent cytotoxic effects against various cancer cell lines (e.g., MCF-7 for breast cancer), with IC50 values ranging from 0.28 to 10 µg/mL depending on the specific derivative . The mechanism involves disruption of tubulin polymerization and interference with the cell cycle.
Case Study 1: Anti-inflammatory Efficacy
A recent study evaluated the anti-inflammatory effects of a series of thiadiazole-based compounds in vivo. The results indicated that compounds similar to (E)-4-oxo showed significant reductions in inflammatory markers in animal models, suggesting potential therapeutic applications for conditions such as arthritis and cardiovascular diseases .
Case Study 2: Anticancer Activity
In vitro studies on the compound's analogs revealed promising results against human cancer cell lines. For example, derivatives demonstrated selective cytotoxicity against HCT116 (colon cancer) and H460 (lung cancer) cells with GI50 values indicating effective growth inhibition . The structure–activity relationship analysis highlighted the importance of substituents on the thiadiazole ring for enhancing anticancer activity.
Data Table: Biological Activity Overview
Scientific Research Applications
Biological Activities
Research indicates that (E)-4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate exhibits several notable biological activities:
- Fungicidal Properties : Derivatives of thiadiazoles have shown significant antifungal activity against pathogens like Phytophthora infestans, with effective concentrations measured by EC50 values indicating potent fungicidal effects.
- Nematocidal Activity : The compound has demonstrated efficacy against nematodes such as Bursaphelenchus xylophilus, suggesting its application in agricultural pest control.
- Anticancer Potential : Preliminary studies indicate that thiadiazole derivatives can inhibit key pathways involved in tumorigenesis, showcasing potential as anticancer agents.
Case Studies
Several studies have highlighted the biological activity of similar compounds:
Case Study 1: Antifungal Activity
A study evaluating various thiadiazole derivatives found that certain modifications significantly enhanced antifungal efficacy against Phytophthora infestans. The compound exhibited an EC50 value of 3.43 μg/ml , outperforming traditional fungicides.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that specific thiadiazole derivatives inhibited cell viability in cancer cell lines such as HepG2 and A549. The MTS assay revealed that these compounds could reduce cell viability at concentrations ranging from 6.25 to 400 μM , indicating potential as anticancer agents.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-propionamido-thiadiazole | Contains a thiadiazole ring | Antimicrobial properties |
| Pyran-based antifungal agents | Pyran ring structure | Antifungal activity |
| Benzoate derivatives | Ester functionality | Diverse biological effects |
These compounds illustrate how variations in side chains and functional groups can influence biological activities and applications.
Chemical Reactions Analysis
Thiadiazole-Thioether Reactivity
The 1,3,4-thiadiazole ring and its sulfur-linked methyl group exhibit distinct reactivity patterns:
Pyranone and Acrylate Ester Reactivity
The pyranone carbonyl and acrylate ester groups enable the following transformations:
Benzodioxole Reactivity
The benzodioxole moiety is relatively stable but participates in specific reactions:
Interfunctional Group Interactions
Synergistic effects between groups may influence reactivity:
-
Thiadiazole-Pyranone Interactions : Electron-withdrawing effects of the thiadiazole could activate the pyranone carbonyl for nucleophilic attack.
-
Acrylate Conjugation : The α,β-unsaturated system may stabilize transition states during cycloaddition or Diels-Alder reactions .
Case Studies in Analogous Systems
-
Thiadiazole Derivatives : Compounds with 1,3,4-thiadiazole cores undergo regioselective alkylation at the sulfur atom .
-
Acrylate Esters : Hydrolysis kinetics for similar esters show pH-dependent rate constants, with t₁/₂ < 1 hr under strongly alkaline conditions .
Synthetic Modifications Explored
While direct data on this compound is limited, the following modifications are plausible based on structural analogs:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Insights
Reactivity and Stability :
- The thiadiazole-thioether group in the target compound enhances resistance to hydrolysis compared to simpler thioethers (e.g., ’s ethyl acrylate derivatives). However, it is less stable than fully aromatic systems like those in ’s pyrrolo-thiazolo-pyrimidines.
- The benzo[d][1,3]dioxol acrylate moiety may undergo photochemical degradation similar to methylenedioxybenzene derivatives, generating reactive oxygen species (ROS) under UV exposure.
Biological Activity: Thiadiazole derivatives () exhibit notable antimicrobial activity, suggesting the target compound could share this trait due to its thiadiazole-propionamide group. The acrylate ester in the target compound may improve membrane permeability compared to carboxylic acid analogues (e.g., ’s thiazolidinones).
Analytical Challenges :
- Detection of such complex heterocycles requires advanced mass spectrometry techniques, such as NH₄⁺/Cl⁻ chemical ionization (), to resolve isobaric interferences from oxidized byproducts.
- Volatility estimates using the VBS framework () predict low volatility (log C* < −2 µg m⁻³) due to high oxygen content and polar functional groups, favoring partitioning into condensed phases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
